molecular formula C4H7BrO2 B193042 3-Bromo-2-methylpropionic Acid CAS No. 56970-78-6

3-Bromo-2-methylpropionic Acid

Cat. No. B193042
CAS RN: 56970-78-6
M. Wt: 167 g/mol
InChI Key: BUPXDXGYFXDDAA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropionic Acid is an organic compound used in the preparation of captopril selenium analogs as antioxidants and ACE inhibitors used as antihypertensive drugs . It acts as an organic building block for the preparation of beta-substituted acrylates .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylpropionic Acid is C4H7BrO2 . The structure includes a carboxylic acid group (-COOH) attached to a three-carbon chain, with a bromine atom attached to the second carbon and a methyl group (-CH3) attached to the third carbon .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpropionic Acid is an off-white to brown crystalline powder . Its molecular weight is 167.00 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, and polar surface area can be found in the PubChem database .

Scientific Research Applications

  • Development of Multifunctional Silica Colloids : 3-Bromo-2-methylpropionic Acid (BMPA) has been used in the preparation of multifunctional silica colloids. These colloids exhibit superparamagnetism, photoluminescence, and magneto-optical tuning properties, and can be used to create superhydrophobic surfaces with significant potential in various technological applications (Yoon, Kim, & Cho, 2011).

  • Bio-based 3-Hydroxypropionic Acid Production : While not directly about 3-Bromo-2-methylpropionic Acid, research on the production of 3-Hydroxypropionic Acid, a chemical related to it, has shown its importance as a precursor for several compounds such as acrylic acid and 1,3-propanediol. This highlights the potential for using 3-Bromo-2-methylpropionic Acid in similar biochemical pathways (Vidra & Németh, 2017).

  • Use in Transesterification Reactions : 3-Bromo-2-methylpropionic Acid derivatives have been used in transesterification reactions, a process valuable in identifying components of mixtures of fatty esters (Coutts & Midha, 1969).

  • Role in Alkaline Hydrolysis : Studies have investigated the effect of polar substituents like 3-Bromo-2-methylpropionic Acid on the rate of alkaline hydrolysis of esters. This research is crucial for understanding two-particle interactions in solutions and has implications in organic chemistry (Schmeer, Riembauer, & Barthel, 1990).

  • Biosynthesis Pathways for 3-Hydroxypropionic Acid Production : As a precursor, 3-Bromo-2-methylpropionic Acid might be involved in biosynthetic pathways for producing 3-Hydroxypropionic Acid. This research is critical for developing biotechnological routes for producing valuable chemicals (Jiang, Meng, & Xian, 2009).

  • Gas Chromatographic Test for Biomarker Detection : 3-Bromo-2-methylpropionic Acid has been used in the development of a gas chromatographic test for detecting 3-bromopropionic acid, a biomarker for exposure to 1-bromopropane. This has significant implications in industrial health monitoring (B'hymer & Cheever, 2004).

  • Tumor Cell Imaging : 3-Bromo-2-methylpropionic Acid derivatives have been used in developing superparamagnetic iron oxide nanoparticles for targeted magnetic imaging of tumor cells. This has potential applications in medical diagnostics and therapy (Kumar et al., 2012).

Safety And Hazards

The safety data sheet for 3-Bromo-2-methylpropionic Acid indicates that it is a highly flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

3-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXDXGYFXDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropionic Acid

CAS RN

56970-78-6, 80586-28-3
Record name 3-Bromo-2-methylpropionic acid
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Record name 56970-78-6
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Record name 3-bromo-2-methylpropanoic acid
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Record name 3-Bromo-2-methylpropionic acid
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Record name 3-BROMO-2-METHYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Slegel, G Vereczkey-Donath, L Ladanyi… - … of Pharmaceutical and …, 1987 - Elsevier
… Structure and mass spectrometric fragmentation of the first eluted diastereomer obtained by chiral derivatization of racemic 3-bromo-2-methylpropionic acid with levobase. Numbers at …
Number of citations: 21 www.sciencedirect.com
Y Murakami, Y Hisaeda, H Kohno, T Ohno… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… 3-Bromo-2-methylpropionic acid was obtained by reaction of methacrylic acid with … esters were prepared by esterification of 3-bromo-2-methylpropionic acid. Methyl 3-Bromo-2-…
Number of citations: 15 www.journal.csj.jp
Y Murakami, Y Hisaeda, T Ohno, H Kohno… - Journal of the Chemical …, 1995 - pubs.rsc.org
… 3-Bromo-2-methylpropionic acid, methyl 3-bromo-2-methylpropionate, and cyclohexyl 3-bromo-2-methylpropionate were synthesized in accordance with procedures reported previously…
Number of citations: 28 pubs.rsc.org
RT Coutts, KK Midha - Journal of Pharmaceutical Sciences, 1969 - Elsevier
… with authentic samples of Ib and Ic confirmed that hydrobromination of methyl methacrylate in diethyl ether gives both the methyl and ethyl esters of 3-bromo-2-methylpropionic acid. The …
Number of citations: 1 www.sciencedirect.com
GA Dalkas, D Marchand, JC Galleyrand… - Journal of peptide …, 2010 - Wiley Online Library
… The 3-bromo-2-methylpropionic acid 6, which is easily obtained by hydrobromation of methacrylic acid31, was condensed with the methyl ester of silaproline 7. Several coupling …
Number of citations: 26 onlinelibrary.wiley.com
J Xu, RA Gross, DL Kaplan, G Swift - Macromolecules, 1996 - ACS Publications
… 3-bromo-2-methylpropionic acid (86−87 C/1.2 mmHg) to give 152 g (91% yield) of 3-bromo-2-methylpropionic acid… g (0.12 mol) of 3-bromo-2-methylpropionic acid was mixed with 20 mL …
Number of citations: 29 pubs.acs.org
L Ladanyi, I Sztruhar, P Slegel, G Vereczekey-Donath - Chromatographia, 1987 - Springer
… Fluka (Buchs, Switzerland), 3-bromo-2methylpropionic acid from Toyosoda (Tokyo, Japan}, N… acid [26], and 3-bromo-2-methylpropionic acid enantiomer mixture enriched in (2S)-form [27…
Number of citations: 16 link.springer.com
DJ Miller, SM Hammond, TDH Bugg - Journal of the Chemical …, 1998 - pubs.rsc.org
… To a stirred solution of (2R)-3-bromo-2-methylpropionic acid (91 mg, 0.545 mmol) and N-methylmorpholine (60 ml, 0.545 mmol) in dry tetrahydrofuran (3 ml) at 15 C under a dry nitrogen …
Number of citations: 114 pubs.rsc.org
M Bartok, B Kozma, NI Shuikin - Bulletin of the Academy of Sciences of the …, 1966 - Springer
Conclusions New synthesis of 3-methyl-, 3-ethyl-, 3-propyl-, 3-isopropyl-, 3-butyl-, 3-t-butyl-, 3-cyclohexyl-, 3-phenyl-, and 3-benzyl-oxetanes are described, and their more important …
Number of citations: 3 link.springer.com
M Rekharsky, Y Inoue - Journal of the American Chemical Society, 2000 - ACS Publications
… hydrophilic group one can automatically obtain an appreciable chiral recognition, as illustrated by the enantiomers of 3-bromo-2-methylpropanol and 3-bromo-2-methylpropionic acid …
Number of citations: 326 pubs.acs.org

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